4-Bromo-3,3-dimethylindoline
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Overview
Description
4-Bromo-3,3-dimethylindoline is an organic compound with the molecular formula C10H12BrN. It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 4-position and two methyl groups at the 3-position distinguishes this compound from other indoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3-dimethylindoline typically involves the bromination of 3,3-dimethylindoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of bromine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3-dimethylindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with organolithium reagents to form new carbon-carbon bonds.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3,3-dimethylindoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, typically in anhydrous ether solvents, at low temperatures.
Oxidation: Potassium permanganate in aqueous solutions, often at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether solvents, under inert atmosphere.
Major Products
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation: Formation of indole derivatives.
Reduction: Formation of 3,3-dimethylindoline.
Scientific Research Applications
4-Bromo-3,3-dimethylindoline has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific electronic properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates.
Biological Studies: The compound is used to study the biological activity of indoline derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3-dimethylindoline involves its interaction with various molecular targets. The bromine atom and the indoline ring system allow the compound to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylindoline: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-3,3-dimethylindoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Bromoindoline: Lacks the two methyl groups, affecting its steric and electronic properties.
Uniqueness
4-Bromo-3,3-dimethylindoline is unique due to the combination of the bromine atom and the two methyl groups. This combination enhances its reactivity in substitution reactions and provides steric hindrance that can influence its interactions with other molecules. These properties make it a valuable compound in various fields of research and industrial applications .
Properties
IUPAC Name |
4-bromo-3,3-dimethyl-1,2-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJRWRRMADSCCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C(=CC=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695038 |
Source
|
Record name | 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227418-26-9 |
Source
|
Record name | 4-Bromo-2,3-dihydro-3,3-dimethyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227418-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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